1-Benzylpiperazin-2-one hydrochloride
Overview
Description
1-Benzylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H14N2O.ClH. It is a derivative of piperazine, a class of compounds known for their diverse pharmacological properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperazin-2-one hydrochloride can be synthesized through multiple routes. One common method involves the reaction of 4-benzyl-3-oxopiperazine-1-carboxylic acid tert-butyl ester with hydrochloric acid . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Benzylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-benzylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. It can act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.
Comparison with Similar Compounds
1-Benzylpiperazin-2-one hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties and use as a recreational drug.
1-(3-Chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressant drugs.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often combined with BZP for recreational use.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting pharmacological properties
Properties
IUPAC Name |
1-benzylpiperazin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUIDSBIFYYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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